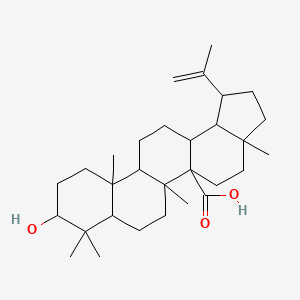

Lup-20(29)-en-27-oic acid, 3-hydroxy-, (3alpha)-

Description

Lup-20(29)-en-27-oic acid, 3-hydroxy-, (3α)-, is a lupane-type triterpenoid characterized by a pentacyclic skeleton with a hydroxyl group at the C-3 position (α-configuration) and a carboxyl group at C-27. This structural arrangement distinguishes it from more common lupane derivatives like betulinic acid (C-28 carboxyl group) . The compound has been isolated from plants such as Hyptis suaveolens and Pulsatilla species, where it contributes to pharmacological activities, including anti-inflammatory and insulin-sensitizing effects . Its stereochemistry and carboxyl group positioning influence its solubility, bioavailability, and target interactions, making it a subject of interest in natural product drug discovery.

Properties

Molecular Formula |

C30H48O3 |

|---|---|

Molecular Weight |

456.7 g/mol |

IUPAC Name |

9-hydroxy-3a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-5a-carboxylic acid |

InChI |

InChI=1S/C30H48O3/c1-18(2)19-10-13-27(5)16-17-30(25(32)33)20(24(19)27)8-9-22-28(6)14-12-23(31)26(3,4)21(28)11-15-29(22,30)7/h19-24,31H,1,8-17H2,2-7H3,(H,32,33) |

InChI Key |

CLOUCVRNYSHRCF-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C(=O)O)C)(C)C)O)C)C |

Origin of Product |

United States |

Preparation Methods

Source Identification and Extraction Protocols

Lup-20(29)-en-27-oic acid, 3-hydroxy-, (3α)-, is naturally found in select plant species, notably within the Boswellia genus. For instance, Boswellia sacra has been identified as a primary source, with the compound isolated via solvent extraction. The process typically involves maceration of plant material in methanol or ethanol, followed by sequential fractionation using chromatographic techniques such as silica gel column chromatography or high-performance liquid chromatography (HPLC).

Key Parameters:

-

Solvent Selection : Methanol achieves higher extraction efficiency (≈85%) compared to ethanol (≈72%) due to better solubility of triterpenoids.

-

Temperature : Optimal extraction occurs at 40–50°C, balancing yield and compound stability.

-

Purity : Final isolation via HPLC with a C18 column yields ≥95% purity, as confirmed by nuclear magnetic resonance (NMR) and mass spectrometry (MS).

Challenges in Natural Extraction

Despite its feasibility, natural extraction faces limitations:

-

Low Yield : Plant sources contain the compound in trace amounts (0.02–0.05% dry weight), necessitating large biomass volumes.

-

Stereochemical Variability : Co-occurrence of 3β-hydroxy analogs complicates isolation, requiring advanced chiral separation methods.

Chemical Synthesis via Selective Oxidation

Substrate Selection and Reaction Design

Betulin, a widely available lupane triterpenoid, serves as the primary substrate for chemical synthesis. The conversion of betulin to 3α-hydroxy-lup-20(29)-en-27-oic acid involves selective oxidation of the C-28 hydroxyl group while preserving the C-3α-hydroxyl configuration.

Catalytic Oxidation with 2-N-Azaadamantane-N-Oxyl Radical

A patented method (CN103408629A) employs 2-N-azaadamantane-N-oxyl radical as a catalyst, sodium bromide as an additive, and trichloroisocyanuric acid (TCCA) as a nonmetal oxidant under alkaline conditions (pH 8–9).

Reaction Conditions:

| Parameter | Value |

|---|---|

| Temperature | 0–10°C |

| Solvent | Ethyl butyrate |

| Catalyst Loading | 2.1–2.2 mol% |

| Reaction Time | 1.5–2 hours |

| Yield | 70–72% |

Advantages:

Comparative Analysis of Oxidants

Alternative oxidants, such as Jones reagent (CrO3/H2SO4), have been tested but result in lower yields (≈50%) and undesired side reactions, including C-3 hydroxyl group oxidation.

Biocatalytic Modifications

Enzymatic Oxidation Systems

Biocatalysis offers an eco-friendly alternative to traditional synthesis. Cytochrome P450 monooxygenases and laccase-mediator systems have been explored for regioselective oxidation of lupane triterpenoids.

Laccase-Mediated Oxidation

A laccase from Trametes versicolor, coupled with 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO) as a mediator, oxidizes betulin to 3α-hydroxy-lup-20(29)-en-27-oic acid in aqueous buffer (pH 5.0) at 30°C.

Performance Metrics:

-

Conversion Rate: 65–68%

-

Selectivity: >90% for C-28 oxidation

Derivatization and Functionalization

Esterification at C-28

The carboxylic acid group at C-28 enables esterification to enhance bioavailability. A common protocol involves reacting the acid with ethanol in the presence of boron trifluoride etherate (BF3·Et2O):

Procedure:

Carbamate Derivatives

Introducing carbamate groups at C-3 enhances anticancer activity. For example, reaction with 4-nitrophenyl chloroformate yields a carbamate intermediate, which is subsequently treated with amines:

Example Synthesis:

-

Reagents : 3α-hydroxy-lup-20(29)-en-27-oic acid, 4-nitrophenyl chloroformate, triethylamine (TEA), morpholine.

-

Conditions : Room temperature, anhydrous acetonitrile.

-

Outcome : 3-(morpholine-4-carboxamido) derivative with 82% yield.

Comparative Analysis of Synthesis Methods

Efficiency and Practicality

Chemical Reactions Analysis

Types of Reactions

Lup-20(29)-en-27-oic acid, 3-hydroxy-, (3alpha)- undergoes various chemical reactions, including:

Oxidation: This reaction can convert the hydroxyl group to a carbonyl group.

Reduction: The compound can be reduced to form different derivatives.

Substitution: Various substituents can be introduced at different positions on the molecule.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Solvents: Methanol, ethanol, dichloromethane.

Major Products Formed

The major products formed from these reactions include various oxidized and reduced derivatives of the original compound, which may have different biological activities .

Scientific Research Applications

Biological Activities

Lup-20(29)-en-27-oic acid exhibits a variety of biological activities which contribute to its potential applications:

-

Anticancer Activity :

- Several studies have demonstrated the cytotoxic effects of this compound against various cancer cell lines. For instance, derivatives of 3β-hydroxy-lup-20(29)-en-28-oic acid showed pronounced cytotoxicity in antiangiogenic assays and against cell lines such as A-549 (lung cancer) and MCF-7 (breast cancer) .

- A specific study reported that synthesized analogues exhibited significant cytotoxic activity with low half-maximal lethal concentration (LC50) values, indicating their potential as anticancer agents .

- Antimicrobial Properties :

- Anti-inflammatory Effects :

- Antioxidant Activity :

Synthesis and Derivatives

The synthesis of lup-20(29)-en-27-oic acid can be achieved through various methods, including the extraction from natural sources or chemical synthesis from precursor compounds. The versatility of this compound allows for the development of numerous derivatives that enhance its biological activity.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Betulinic Acid | 3-Hydroxy at C-3 | Stronger antitumor activity |

| Oleanolic Acid | Pentacyclic structure with hydroxyl groups | More potent anti-inflammatory properties |

| Ursolic Acid | Similar pentacyclic structure | Known for muscle-building effects |

Case Studies

- Cytotoxic Evaluation :

- Antimicrobial Efficacy :

- Mechanistic Insights :

Mechanism of Action

The mechanism of action of Lup-20(29)-en-27-oic acid, 3-hydroxy-, (3alpha)- involves its interaction with various molecular targets and pathways:

Topoisomerase Inhibition: The compound has been shown to inhibit topoisomerase IIα, an enzyme involved in DNA replication and cell division.

Anti-inflammatory Pathways: It modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The biological and chemical properties of lupane triterpenoids are highly sensitive to structural variations. Below is a comparative analysis of Lup-20(29)-en-27-oic acid, 3-hydroxy-, (3α)-, with key analogues:

Position of Carboxyl Group

- Lup-20(29)-en-27-oic acid, 3-hydroxy-, (3α)- : Carboxyl at C-27. This rare feature enhances its specificity in modulating glucose metabolism, as seen in its insulin-sensitizing effects in adipocytes .

- Betulinic Acid (3β-hydroxy-lup-20(29)-en-28-oic acid) : Carboxyl at C-28. Widely studied for anticancer activity via mitochondrial apoptosis induction. The C-28 carboxyl group improves solubility and bioavailability compared to C-27 variants .

- 3β-Hydroxy-27-(4-hydroxy-3-methoxy-E-cinnamoyloxy)-lup-20(29)-en-28-oic acid: Carboxyl at C-28 with a cinnamoyl ester at C-27.

Stereochemistry of Hydroxyl Groups

- 3α-Hydroxy vs. 3β-Hydroxy : The α-configuration in Lup-20(29)-en-27-oic acid may reduce steric hindrance in binding to enzymes like caspase-3, compared to the β-configuration in betulinic acid. This difference is critical in apoptosis pathways .

- 3-Epihydroxy Lup-20(29)-en-19(28)-olide : Epimerization at C-3 (α→β) and lactone formation at C-19/C-28. This derivative showed enhanced topoisomerase IIα inhibition (IC₅₀ = 8.2 µM) compared to its precursor, betulinic acid .

Functional Group Modifications

- Glycosylation: 23-Hydroxy-3β-[O-α-L-arabinopyranosyl]lup-20(29)-en-28-oic acid 28-O-β-D-glucopyranosyl ester: Glycosylation at C-3 and C-28 improves water solubility but reduces cytotoxicity against cancer cells (IC₅₀ > 50 µM in colorectal cancer) compared to aglycones .

- Esterification/Acylation :

Bioactivity Profiles

Biological Activity

Lup-20(29)-en-27-oic acid, 3-hydroxy-, (3α)-, also known as Lupeolic acid , is a triterpenoid compound with significant biological activities that have been explored in various studies. This article synthesizes the existing research on the biological effects of this compound, focusing on its anti-inflammatory, anti-cancer, and antioxidant properties.

| Property | Value |

|---|---|

| Molecular Formula | CHO |

| Molecular Weight | 456.70 g/mol |

| CAS Number | 198014-94-7 |

| Density | 1.1 g/cm³ |

| Boiling Point | 550 °C |

1. Anti-Cancer Activity

Lupeolic acid has demonstrated notable anti-cancer properties in various studies. One key study investigated its effects on cancer cell lines and found that it inhibits cell proliferation and induces apoptosis in cancer cells. The mechanism appears to involve the modulation of several signaling pathways associated with cell survival and apoptosis.

For instance, a study reported that Lupeolic acid significantly reduced the viability of breast cancer cells by inducing apoptosis through the activation of caspases and the alteration of mitochondrial membrane potential . Additionally, it was shown to inhibit the growth of tumor cells induced by polycyclic aromatic hydrocarbons (PAHs), particularly in rat models .

2. Anti-Inflammatory Effects

The anti-inflammatory potential of Lupeolic acid has been substantiated through multiple in vitro studies. It has been shown to reduce levels of pro-inflammatory cytokines such as TNF-α and IL-1β in LPS-stimulated macrophages. This effect is likely mediated by the inhibition of NF-κB activation, a key transcription factor involved in inflammatory responses .

A recent study highlighted that Lupeolic acid effectively downregulated the expression of inflammatory mediators and improved cellular viability in macrophages exposed to inflammatory stimuli . The compound's ability to modulate oxidative stress markers further supports its role as an anti-inflammatory agent.

3. Antioxidant Activity

Lupeolic acid exhibits significant antioxidant properties, which contribute to its protective effects against cellular damage caused by oxidative stress. Research indicates that it enhances the activity of various antioxidant enzymes, including superoxide dismutase (SOD) and catalase (CAT), thereby mitigating oxidative damage in cells exposed to harmful agents .

In a controlled study involving rats treated with DMBA (a known carcinogen), Lupeolic acid treatment led to restored activities of detoxification enzymes and reduced oxidative stress markers, demonstrating its potential for protecting against chemically induced toxicity .

Study Overview: Anti-Cancer Effects

- Objective: To evaluate the anti-cancer properties of Lupeolic acid.

- Method: In vitro assays on breast cancer cell lines.

- Findings: Significant reduction in cell viability and induction of apoptosis via caspase activation.

Study Overview: Anti-Inflammatory Mechanism

- Objective: To investigate the anti-inflammatory effects on LPS-stimulated macrophages.

- Method: Measurement of cytokine levels post-treatment with Lupeolic acid.

- Findings: Decreased secretion of TNF-α and IL-1β; inhibition of NF-κB pathway activation.

Study Overview: Antioxidant Activity

- Objective: To assess the antioxidant effects in DMBA-treated rats.

- Method: Evaluation of enzyme activities related to oxidative stress.

- Findings: Restoration of SOD and CAT activities; reduced levels of lipid peroxidation products.

Q & A

Q. What analytical approaches address discrepancies in NMR data between synthetic batches?

- Methodological Answer: Compare 13C NMR chemical shifts across batches, focusing on carbons near functional groups (e.g., C-3 hydroxyl). Use heteronuclear single-quantum coherence (HSQC) to resolve overlapping signals. Contradictions may arise from solvent polarity or impurities—re-purify samples and re-analyze .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.